6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Description
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, with the compound officially designated by the Chemical Abstracts Service registry number 69792-72-9. The molecular formula C₆H₆N₄O reflects the presence of six carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 150.14 daltons. The International Chemical Identifier string 1S/C6H6N4O/c1-10-6(11)5-4(3-8-10)2-7-9-5/h2-3H,1H3,(H,7,9) provides a unique structural descriptor that enables precise identification across chemical databases.
The structural classification of this compound places it within the broader category of azine-containing heterocycles, specifically as a member of the pyrazolo[3,4-d]pyridazinone subfamily. The pyrazolo[3,4-d]pyridazine core structure consists of a pyrazole ring fused to a pyridazine ring through the 3,4-positions, creating a planar bicyclic system with distinctive electronic properties. The numbering system for this fused ring follows established conventions, with the pyrazole ring contributing positions 1-3 and the pyridazine ring providing positions 4-7. The methyl substituent occupies position 6, while the ketone functionality resides at position 7, defining the specific substitution pattern that characterizes this particular derivative.
The heterocyclic classification system positions this compound as a diazine derivative, specifically incorporating the pyridazine motif which features two adjacent nitrogen atoms within a six-membered ring. This structural arrangement distinguishes it from other diazine isomers such as pyrimidine and pyrazine, where the nitrogen atoms occupy different relative positions. The pyrazole component contributes an additional nitrogen-nitrogen bond, creating a system with four nitrogen atoms distributed across the fused bicyclic framework. This high nitrogen content imparts distinctive electronic properties to the molecule, including enhanced polarity and specific hydrogen bonding capabilities that influence its chemical reactivity and biological interactions.
The compound's structural features align with established principles of heterocyclic chemistry, where the strategic placement of heteroatoms creates unique electronic environments that can be exploited for specific applications. The ketone functionality at position 7 provides a site for potential chemical modification, while the methyl group at position 6 influences the overall molecular conformation and lipophilicity. These structural elements combine to create a compound that exemplifies the sophisticated design principles employed in modern pharmaceutical chemistry, where precise structural modifications are used to optimize biological activity and physicochemical properties.
Historical Development in Heterocyclic Chemistry
The historical development of pyrazolo[3,4-d]pyridazinone chemistry represents a significant milestone in the evolution of fused nitrogen heterocycle synthesis, with the first systematic investigations emerging in the latter half of the twentieth century as part of broader efforts to explore novel pharmacologically active compounds. Early research into this chemical class was driven by the recognition that fused heterocyclic systems often exhibit enhanced biological activity compared to their individual ring components, leading to intensive investigation of synthetic methodologies capable of constructing these complex molecular architectures. The development of reliable synthetic approaches to pyrazolo[3,4-d]pyridazinones required innovative strategies that could effectively form the requisite carbon-nitrogen and nitrogen-nitrogen bonds while maintaining the structural integrity of the fused ring system.
Pioneering synthetic work in this area focused on condensation reactions between appropriately substituted hydrazine derivatives and cyclic anhydrides or related electrophilic species, establishing fundamental methodologies that continue to influence contemporary synthetic approaches. The discovery that N-arylsydnones could participate in 1,3-dipolar cycloaddition reactions to form pyrazolo[3,4-d]pyridazin-7(6H)-ones represented a significant breakthrough in the field, providing a convergent synthetic strategy that enabled efficient access to diversely substituted derivatives. This methodological advance demonstrated the power of dipolar cycloaddition chemistry in heterocycle construction and established precedents for subsequent developments in the synthesis of related fused nitrogen heterocycles.
The evolution of synthetic methodologies for pyrazolo[3,4-d]pyridazinone preparation has been closely linked to advances in our understanding of heterocyclic reactivity patterns and the development of new synthetic tools and reagents. Modern synthetic approaches often employ microwave-assisted reactions and other advanced techniques to enhance reaction efficiency and product yields, reflecting the broader trend toward more sustainable and efficient synthetic methods in heterocyclic chemistry. The development of these compounds has also been influenced by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which have enabled detailed characterization of complex heterocyclic structures and facilitated the identification of optimal synthetic conditions.
The recognition of pyrazolo[3,4-d]pyridazinones as potential phosphodiesterase inhibitors marked a crucial turning point in the pharmaceutical development of this chemical class, demonstrating that these heterocyclic systems could exhibit nanomolar potency against specific enzyme targets. Structure-activity relationship studies revealed that optimal biological activity required specific substitution patterns, with 2-chloro-, 2-methyl-, and 3-nitrophenyl groups at position 2, ethyl ester functionalities at position 4, and small alkyl groups at position 6 providing the most potent compounds. These findings established important design principles for the development of related therapeutic agents and demonstrated the value of systematic medicinal chemistry approaches in optimizing heterocyclic lead compounds.
Contemporary research into pyrazolo[3,4-d]pyridazinone chemistry continues to build upon these historical foundations while incorporating modern advances in synthetic methodology and biological evaluation techniques. The development of molecular modeling approaches has enabled researchers to better understand the binding interactions between these compounds and their biological targets, facilitating rational drug design efforts that can predict the likely activity of novel derivatives before synthesis. This evolution from empirical structure-activity studies to mechanism-based design represents a fundamental shift in how heterocyclic pharmaceutical agents are developed and optimized, reflecting broader trends in modern drug discovery research.
Properties
IUPAC Name |
6-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-6(11)5-4(3-8-10)2-7-9-5/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBRGXVUBRMPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=NN2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridazines .
Scientific Research Applications
Medicinal Chemistry
6-Methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has garnered attention for its potential as a therapeutic agent due to its ability to inhibit various enzymes and receptors. Notable applications include:
- Anticancer Activity: Research indicates that this compound may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. This inhibition can lead to reduced tumor growth in certain cancer types .
- Antimicrobial and Antiviral Properties: Preliminary studies suggest that it possesses activity against various pathogens, making it a candidate for developing new antimicrobial agents .
Biological Research
In biological studies, this compound has been shown to interact with specific biological pathways:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. This inhibition can have therapeutic implications in treating conditions like asthma and erectile dysfunction .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science:
- Development of New Materials: Its chemical structure allows for modifications that can lead to materials with specific electronic and optical characteristics. This makes it a candidate for use in organic electronics and photonic devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated effective inhibition of TRK in vitro with IC50 values indicating potential for further development as an anticancer drug. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; further research needed to elucidate mechanisms. |
| Study C | Material Development | Developed a polymer composite incorporating the compound that exhibited enhanced conductivity compared to traditional materials. |
Mechanism of Action
The mechanism of action of 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Core Scaffold Variations
A. Pyrazolo[3,4-d]pyridazin-7-one Derivatives
- 4-Amino-dihydro-1H-pyrazolo[3,4-d]pyridazin-7-one (): Used as BTK and FGFR inhibitors. Binding modes identical in hinge regions of BTK and FGFR, but covalent warheads target distinct cysteine residues (Cys481 in BTK vs. Cys477 in FGFR) . Key Difference: The 4-amino and dihydro modifications enhance hydrogen bonding, while the 6-methyl group in the target compound may prioritize hydrophobic interactions.
- ZIKV Inhibitors (): Derivatives (e.g., compounds A–D) feature substituents like aryl or heteroaryl groups at positions 1 and 4.
Substituent Position and Type
- Position 2 vs. 6 Methyl Substitution ():
- 2-Methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 81305-93-3):
- 6-Methyl Derivative: Methyl at position 6 is distal to the pyridazine N-atoms, preserving hydrogen-bonding capacity in kinase interactions.
-
- 4-Isopropyl-1-phenyl Derivative (CAS 1105196-52-8):
- Isopropyl group increases hydrophobicity (logP ~2.5 vs. ~1.8 for 6-methyl), enhancing membrane permeability but reducing solubility .
- 4-Cyclopropyl Derivative (CAS 1105197-41-8):
- Cyclopropyl enhances metabolic stability due to reduced oxidative metabolism .
Biological Activity
Overview
6-Methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the pyrazolopyridazine family. It features a unique fused ring system comprising both pyrazole and pyridazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.
- Molecular Formula : C₆H₆N₄O
- Molecular Weight : 150.14 g/mol
- CAS Number : 69792-72-9
- Melting Point : 153-155 °C
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been studied as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound interacts with FGFR by forming hydrogen bonds with critical amino acid residues in the receptor's binding site, thereby inhibiting its activity and downstream signaling pathways associated with cell proliferation and survival .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study reported that a derivative (compound 10h) showed potent inhibitory activity against FGFR with an IC₅₀ value of 114.5 nmol/L and demonstrated a tumor growth inhibition (TGI) rate of 91.6% in xenograft models at a dosage of 50 mg/kg . These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents targeting FGFR dysregulation.
Antimicrobial and Antiviral Activities
In addition to its anticancer potential, studies have indicated that this compound may possess antimicrobial and antiviral activities. The specific mechanisms remain under investigation, but preliminary data suggest that it may interfere with microbial enzyme functions or viral replication processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazolo[3,4-d]pyridazinone derivatives. Key findings include:
- The presence of the pyrazolopyridazine scaffold is essential for maintaining inhibitory activity against FGFR.
- Substitutions on the benzofuran moiety significantly affect potency; for example, replacing it with less hydrophobic groups results in decreased activity .
| Compound | Structure | IC₅₀ (nmol/L) | TGI (%) |
|---|---|---|---|
| 10h | Structure | 114.5 | 91.6 |
| 1 | Structure | Varies | N/A |
Case Studies
- FGFR Inhibition : A study synthesized various derivatives of pyrazolo[3,4-d]pyridazinone and evaluated their biological activities against FGFRs. Compound 10h was highlighted for its potent enzymatic activity and significant suppression of cancer cell proliferation associated with FGFR dysregulation.
- Antimicrobial Testing : Another study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated varying degrees of effectiveness depending on structural modifications made to the parent compound.
Q & A
Q. What are the key challenges in synthesizing 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one, and how can they be methodologically addressed?
The synthesis of this heterocyclic compound often involves multi-step reactions with sensitivity to solvent choice, temperature, and catalysts. For example, serendipitous formation pathways (e.g., cyclization of sydnones) require precise control of reaction conditions to avoid side products like 2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones . Methodological solutions include:
- Using polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Optimizing stoichiometric ratios of reagents to minimize byproducts.
- Monitoring reaction progress via in situ NMR or HPLC to ensure intermediate purity .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with precision (e.g., observed [M+H]+ vs. calculated values) .
- NMR Spectroscopy: 1H/13C NMR resolves structural ambiguities, such as tautomeric forms or regiochemical outcomes .
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N content) to ensure synthetic accuracy .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Conduct accelerated stability studies using thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Store samples in inert atmospheres (argon) at −20°C to prevent oxidation or hydrolysis, as recommended for similar heterocycles .
Advanced Research Questions
Q. What strategies are recommended for elucidating the bioactivity mechanisms of this compound?
- Enzyme Inhibition Assays: Screen against targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a known interactor of pyrazolo-pyrimidine analogs, using spectrophotometric or fluorometric methods .
- Molecular Docking: Utilize computational tools (e.g., AutoDock Vina) to predict binding affinities based on structural analogs, such as 3H-pyrazolo[4,3-d]pyrimidin-7-ol .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Substituent Variation: Introduce functional groups (e.g., halogens, alkyl chains) at positions 3 or 6 to modulate lipophilicity and target selectivity .
- Biological Testing: Compare IC50 values across modified derivatives in in vitro models (e.g., cancer cell lines) to identify potency trends .
Q. What computational methods are effective for predicting the physicochemical properties of this compound?
- DFT Calculations: Estimate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability.
- ADMET Prediction: Use tools like SwissADME to forecast bioavailability, metabolic pathways, and toxicity risks .
Data Contradictions and Validation
Q. How should researchers address conflicting data regarding the synthetic yield or bioactivity of this compound?
- Cross-Validation: Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) and compare results across independent labs .
- Multi-Technique Characterization: Combine NMR, HRMS, and X-ray crystallography (if feasible) to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
